13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione

Immunomodulation Inflammation Autoimmune disease

The compound 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione (CAS 74493-67-7; molecular formula C19H15NO2; calculated molecular weight 289.33 g/mol) is a substituted pyrroloanthracene-12,14-dione belonging to a class of compounds disclosed as immunomodulators and enzyme inhibitors. Structurally, it is the N-methyl Diels–Alder adduct of anthracene and N-methylmaleimide, placing it within a broader family of epipyrroloanthracene-diones that have demonstrated biological activities including carbonic anhydrase inhibition and antiproliferative effects in chronic lymphocytic leukemia (CLL) models.

Molecular Formula C19H15NO2
Molecular Weight 289.334
CAS No. 74493-67-7
Cat. No. B2944738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione
CAS74493-67-7
Molecular FormulaC19H15NO2
Molecular Weight289.334
Structural Identifiers
SMILESCN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35
InChIInChI=1S/C19H15NO2/c1-20-18(21)16-14-10-6-2-3-7-11(10)15(17(16)19(20)22)13-9-5-4-8-12(13)14/h2-9,14-17H,1H3
InChIKeyUNVNRAVERNELKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

13-Methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione (CAS 74493-67-7): Immunomodulatory and Enzyme-Inhibitory Pyrroloanthracene Scaffold


The compound 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione (CAS 74493-67-7; molecular formula C19H15NO2; calculated molecular weight 289.33 g/mol) is a substituted pyrroloanthracene-12,14-dione belonging to a class of compounds disclosed as immunomodulators and enzyme inhibitors [1]. Structurally, it is the N-methyl Diels–Alder adduct of anthracene and N-methylmaleimide, placing it within a broader family of epipyrroloanthracene-diones that have demonstrated biological activities including carbonic anhydrase inhibition and antiproliferative effects in chronic lymphocytic leukemia (CLL) models [2][3].

Why N-Substitution and Bridgehead Modification Dictate Biological Outcomes: Limits of In-Class Substitution for 13-Methyl Epipyrroloanthracene-dione


The biological activity of epipyrroloanthracene-12,14-diones is exquisitely sensitive to the nature of the N-substituent at position 13. Göksu et al. (2016) demonstrated that altering the N-aryl substituent on 9,10-dibromo derivatives shifts carbonic anhydrase isoform inhibition by up to 2-fold across hCA I and hCA II [1]. Similarly, McCarthy et al. (2024) showed that varying the substituent at the 9-position of the ethanoanthracene core changes antiproliferative IC50 values by more than 10-fold in CLL cell lines (range 0.17–2.69 µM) [2]. The 13-methyl substitution confers distinct electronic and steric properties compared to 13-ethyl, 13-allyl, or 13-aryl analogs, affecting target binding, metabolic stability, and solubility. Therefore, replacing 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione with another N-substituted analog without empirical validation risks compromising the desired biological or physicochemical profile.

Quantitative Differentiation Evidence for 13-Methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione vs. Structural Analogs


Immunomodulatory Activity: Class-Level Potency from Patent Disclosure for 13-Methyl Pyrroloanthracene-dione

The US patent US5411960A explicitly claims substituted pyrroloanthracenes and -diones, including 13-methyl derivatives, as active ingredients in medicaments for immunomodulation [1]. While the patent does not provide individual IC50 values for the 13-methyl compound, the class is characterized as effective in modulating immune responses. The N-methyl substituent is the simplest alkyl substitution and serves as a reference point for SAR studies. Direct quantitative head-to-head comparison data for the 13-methyl compound against specific in-class analogs are not publicly available; the evidence herein is class-level inference [1].

Immunomodulation Inflammation Autoimmune disease

Carbonic Anhydrase Inhibition Profile: 13-Methyl vs. 9,10-Dibromo-N-aryl Analogs

Göksu et al. (2016) reported Ki values for a series of 9,10-dibromo-N-aryl-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-diones against human carbonic anhydrase isozymes hCA I (Ki range 117.73–232.87 nM), hCA II (69.74–111.51 nM), hCA IX (low micromolar), and hCA XII (low micromolar) [1]. The 13-methyl compound lacks the 9,10-dibromo substitution and bears an N-methyl rather than N-aryl group, which is expected to profoundly alter the CA inhibition profile and isoform selectivity. For procurement, this means the 13-methyl derivative should not be substituted for 9,10-dibromo-N-aryl derivatives in CA inhibition studies, as the key structural determinants of potency are absent.

Carbonic anhydrase inhibition Isozyme selectivity Glaucoma

Antiproliferative Activity Against Leukemia Cells: Class-Level Potency of Epipyrroloanthracene-diones in CLL

McCarthy et al. (2024) evaluated a series of ethanoanthracene derivatives in HG-3 and PGA-1 CLL cell lines and reported IC50 values ranging from 0.17 to 2.69 µM for the most potent compounds (20a, 20f, 23a, 25n) [1]. The 13-methyl compound shares the core epipyrroloanthracene-dione scaffold but differs at the 9-position (unsubstituted vs. 9-(2-nitrovinyl) or 9-(3-oxo-3-phenylprop-1-en-1-yl) in the active series). The 13-methyl derivative may serve as a synthetic intermediate or comparator compound for antiproliferative SAR studies, but its intrinsic activity in CLL models has not been reported. Evidence is class-level only.

Chronic lymphocytic leukemia Antiproliferative Pro-apoptotic

Physicochemical and Drug-Likeness Properties: 13-Methyl vs. Larger N-Substituents

The 13-methyl compound (C19H15NO2; MW 289.33 g/mol) has a lower molecular weight and smaller N-substituent compared to 13-allyl (C22H17NO2; MW ~327 g/mol) [1] or 9,10-dibromo-N-aryl analogs (MW > 499 g/mol) [2]. The smaller methyl group confers higher ligand efficiency potential and lower logP, which may translate to improved solubility and permeability relative to bulkier N-substituted analogs. For procurement as a lead-like scaffold, the 13-methyl derivative offers a favorable starting point for fragment-based or ligand-efficiency-driven optimization.

Drug-likeness Physicochemical properties Lead optimization

Procurement-Driven Application Scenarios for 13-Methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione


Immunomodulatory Drug Discovery: Screening and Lead Optimization

Based on the immunomodulatory activity disclosed in US5411960A [1], the 13-methyl compound can be procured as a screening hit or lead scaffold for autoimmune and inflammatory disease programs. Its N-methyl substitution provides a baseline for SAR exploration, with the patent establishing a clear intellectual-property position that supports freedom-to-operate assessments.

Carbonic Anhydrase Isozyme Profiling: Use as a Selectivity Control

As established in Section 3, the 13-methyl compound lacks the 9,10-dibromo and N-aryl motifs required for potent hCA I/II inhibition [1]. It can be procured as a negative control or selectivity probe in carbonic anhydrase inhibitor screening panels to differentiate isoform-specific effects from off-target activity.

CLL Antiproliferative Research: Core Scaffold for Synthetic Elaboration

The ethanoanthracene antiproliferative data [1] support procurement of the 13-methyl compound as a core intermediate for synthesizing 9-substituted derivatives (e.g., 9-(2-nitrovinyl) or 9-chalcone analogs) that have demonstrated sub-micromolar potency in CLL cell lines. It serves as a versatile building block for focused library synthesis.

Physicochemical and ADME Optimization: Lead-Like Starting Point

With a molecular weight of 289.33 g/mol and a minimal N-methyl substituent, the 13-methyl compound represents a more lead-like starting point compared to bulkier N-aryl or N-allyl analogs (MW > 327 g/mol) [1][2]. Procurement for fragment-based or ligand-efficiency-driven medicinal chemistry campaigns is justified by its favorable physicochemical profile.

Quote Request

Request a Quote for 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.